molecular formula C6H12N4O B161323 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one CAS No. 132662-50-1

4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one

Cat. No. B161323
M. Wt: 156.19 g/mol
InChI Key: SLTURTBHELKEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one, also known as MAPT or MPT, is a chemical compound that belongs to the class of triazolone derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism Of Action

The exact mechanism of action of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to act on the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of the GABA receptor, 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one may reduce the excitability of neurons, leading to its sedative and anxiolytic effects.

Biochemical And Physiological Effects

Studies have shown that 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can affect the levels of several neurotransmitters in the brain, including dopamine, serotonin, and GABA. It has also been reported to reduce the activity of glutamate, which is an excitatory neurotransmitter. These effects may contribute to the anxiolytic and sedative properties of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one. One potential area of study is its potential as an anticonvulsant drug. Another direction is to investigate its effects on the GABA receptor and its potential as a treatment for anxiety disorders. Additionally, the development of new synthesis methods for 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one may lead to further research and applications in the field of medicine.
In conclusion, 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is a chemical compound that has potential applications in scientific research. Its unique properties make it a promising candidate for further study in the fields of medicine and pharmacology. By understanding its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can gain a better understanding of this compound and its potential for research.

Synthesis Methods

The synthesis of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can be achieved through various methods, including the reaction between 2-aminopropan-1-ol and 4-methyl-1,2,4-triazol-3-one in the presence of a strong base. Another method involves the reaction between 2-aminopropan-1-ol and 4-methyl-1,2,4-triazol-5-one in the presence of a strong acid. These methods have been reported to yield high purity 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one.

Scientific Research Applications

4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one has been found to have potential applications in scientific research, particularly in the field of medicine. It has been reported to possess anticonvulsant, anxiolytic, and sedative properties. Studies have also shown that 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can act as a GABA receptor agonist, which may contribute to its pharmacological effects.

properties

CAS RN

132662-50-1

Product Name

4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C6H12N4O/c1-4(2)5-8-9-6(11)10(5)7-3/h4,7H,1-3H3,(H,9,11)

InChI Key

SLTURTBHELKEGY-UHFFFAOYSA-N

SMILES

CC(C)C1=NNC(=O)N1NC

Canonical SMILES

CC(C)C1=NNC(=O)N1NC

synonyms

3H-1,2,4-Triazol-3-one,2,4-dihydro-4-(methylamino)-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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